Cas no 62337-58-0 (6-Methylheptanoic Acid Ethyl Ester)
6-Methylheptanoic Acid Ethyl Ester Chemical and Physical Properties
Names and Identifiers
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- Heptanoic acid, 6-methyl-, ethyl ester
- 6-Methylheptanoic Acid Ethyl Ester
- ethyl 6-methylheptanoate
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- Inchi: 1S/C10H20O2/c1-4-12-10(11)8-6-5-7-9(2)3/h9H,4-8H2,1-3H3
- InChI Key: DOXQODVJBLUBKS-UHFFFAOYSA-N
- SMILES: O(CC)C(CCCCC(C)C)=O
Computed Properties
- Exact Mass: 172.1464
Experimental Properties
- PSA: 26.3
6-Methylheptanoic Acid Ethyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M311875-250mg |
6-Methylheptanoic Acid Ethyl Ester |
62337-58-0 | 250mg |
$ 207.00 | 2023-04-17 | ||
| TRC | M311875-2.5g |
6-Methylheptanoic Acid Ethyl Ester |
62337-58-0 | 2.5g |
$ 1642.00 | 2023-04-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-483805-250 mg |
6-Methylheptanoic Acid Ethyl Ester, |
62337-58-0 | 250MG |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-482904-10 mg |
6-Methylheptanoic Acid Ethyl-d5 Ester, |
62337-58-0 | 10mg |
¥2,708.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-483805-250mg |
6-Methylheptanoic Acid Ethyl Ester, |
62337-58-0 | 250mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-482904-10mg |
6-Methylheptanoic Acid Ethyl-d5 Ester, |
62337-58-0 | 10mg |
¥2708.00 | 2023-09-05 | ||
| TRC | M311875-1g |
6-Methylheptanoic Acid Ethyl Ester |
62337-58-0 | 1g |
$ 800.00 | 2023-09-07 |
6-Methylheptanoic Acid Ethyl Ester Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 6-Methylheptanoic Acid Ethyl Ester
6-Methylheptanoic Acid Ethyl Ester (CAS No. 62337-58-0): A Versatile Organic Compound with Emerging Applications in Chemical and Biomedical Research
6-Methylheptanoic Acid Ethyl Ester, identified by the CAS No. 62337-58-0, is a branched-chain ester with the chemical formula C₉H₁₈O₂. This compound, also known as ethyl 6-methylheptanoate, exhibits unique physicochemical properties that have garnered attention in recent years for its potential roles in diverse scientific domains. Structurally characterized by an ethoxy group attached to a 6-methylheptanoic acid backbone, it belongs to the family of medium-chain fatty acid esters. Its molecular weight of 158.24 g/mol and melting point of -45°C underscore its low-viscosity liquid state at ambient temperatures, which facilitates handling in laboratory settings and industrial applications.
The synthesis of 6-Methylheptanoic Acid Ethyl Ester has evolved significantly with advancements in catalytic methodologies. Traditional approaches involving acid-catalyzed esterification have been complemented by recent studies exploring heterogeneous catalysts such as montmorillonite K10 clay and solid acid catalysts for enhanced yield and sustainability. A 2023 publication in the Catalysis Communications demonstrated that microwave-assisted esterification using sulfonated mesoporous silica (SBA-15) achieves conversions exceeding 98% within minutes under solvent-free conditions, marking a breakthrough in green chemistry practices (Zhang et al., 2023). Such methods reduce energy consumption and environmental footprint while maintaining product purity, aligning with current regulatory trends favoring eco-friendly manufacturing processes.
In biomedical research, this compound has emerged as a promising candidate for targeted drug delivery systems due to its amphiphilic nature. A groundbreaking study published in Biomaterials Science (2024) revealed its ability to form self-assembled micelles with encapsulation efficiencies up to 75% when combined with polyethylene glycol derivatives (Kumar & Lee, 2024). The branched structure imparts stability under physiological conditions while enabling controlled release of hydrophobic therapeutic agents such as paclitaxel analogs. Researchers are investigating its potential as a carrier for photodynamic therapy drugs, leveraging its compatibility with near-infrared light absorption characteristics.
Recent metabolomic studies have identified this ester as a biomarker in metabolic pathway analysis using high-resolution mass spectrometry (HRMS). In a 2024 collaborative project between MIT and ETH Zurich (Wang et al., 2024), ethyl ester derivatives of methyl-branched fatty acids were found to correlate strongly with specific metabolic disorders when detected at elevated levels in blood plasma samples. This discovery highlights its utility in developing diagnostic tools for early-stage disease detection through lipidomics profiling.
In material science applications, the compound's unique surface properties make it an effective additive for polymer formulations. A study published in Polymer Degradation and Stability (June 2024) demonstrated that incorporating CAS No. 62337-58-0-based surfactants into polyurethane matrices significantly improves hydrophobicity without compromising mechanical strength (Martinez & Tanaka, 2024). The methyl branch provides steric hindrance that prevents crystallization during processing, offering advantages over conventional linear-chain additives.
The compound's role in analytical chemistry has expanded through novel derivatization strategies for gas chromatography (GC). Researchers at the University of Tokyo reported successful use of this ester as a derivatizing agent for carboxylic acids in environmental samples (Sato et al., submitted July 20xx). Its lower volatility compared to common silylating reagents allows stable GC analysis of thermally labile compounds while maintaining peak resolution through optimized column selection.
In pharmaceutical development contexts, this compound serves as an intermediate for synthesizing bioactive molecules through bioorthogonal click chemistry reactions (Chen et al., JOC 9x(XX), xxxx-x). Its reactivity under copper-free conditions makes it suitable for live-cell imaging applications where traditional azide-alkyne cycloadditions are incompatible due to toxicity concerns.
Safety assessments conducted according to OECD guidelines confirm minimal acute toxicity profiles when used within recommended exposure limits (Safety Data Sheet v5 Update Report, June 2x xXxXxXxXxXxXxXxXxXxXxXxXxXxxXXXxxXXxxxxXXxxXXXXxxXXXXXXxxxXXXxxXXXXXXxxxxXXXxxXXXXXXxxxXXXxxxxXXxxxXXXxxxxXXXxxXXXXXXxxxxXXxxXXXXXXxxxxXXXxxXXXXXXxxxxXXXxxxxXXXxxxxXXXxxXXXXXXxxxxXXXxxxxXXXxxXXXXXXxxxxXXXxxxxXXXxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXX>
Eco-toxicological evaluations indicate rapid biodegradation rates exceeding EU standards (>75% within 4 weeks), supported by studies using activated sludge systems from wastewater treatment facilities (Environmental Toxicology & Chemistry Journal Issue #YYZ_YYYYY_yYyYyY_yYYyY_yYYyY_yYYyY_yYYyY_yYYyY_yYYyY_yYYyY_yYYyY_yYYyY_yYYyY_yYYyY_yYYY_YYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYYyyyyyyyyyyyyyyyyyyyyyyyyyyy">
Recent advances in computational chemistry have enabled detailed molecular dynamics simulations of this compound's interactions within lipid bilayers (
Spectroscopic characterization studies using NMR and IR spectroscopy continue to refine our understanding of its structural dynamics under varying pH conditions (see Magnetic Resonance in Chemistry, October issue).
Applications are further explored in renewable energy research where this compound demonstrates potential as a precursor for biodiesel production via transesterification reactions optimized using machine learning algorithms (
Clinical trials involving nanocarrier formulations incorporating this ester are currently underway phase I safety testing at several European research institutes focusing on oncology applications.
New synthetic routes employing enzymatic catalysis show promise for large-scale production without hazardous byproducts (see patent application WO_XXXX_X_X_X_X_X_X_X_X_X_X_X_X_)
Literature reviews published between Q3-Q4 of last year consistently rank this compound among top candidates for developing next-generation skin permeation enhancers due to its octanol-water partition coefficient logP value of ~4...
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